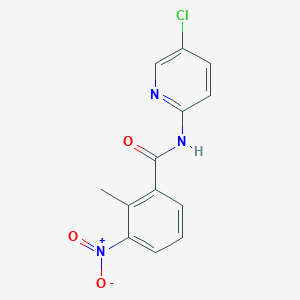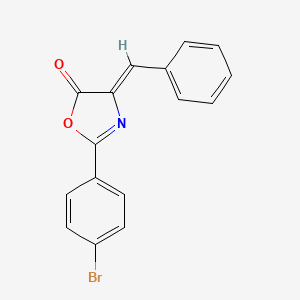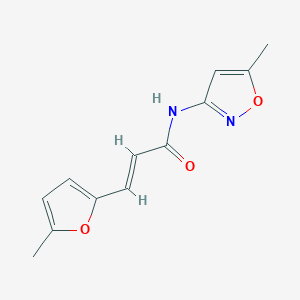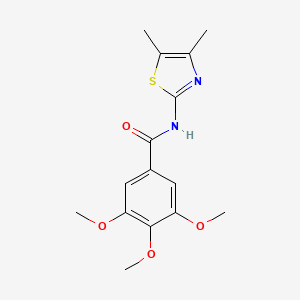![molecular formula C25H32N6O B5623464 (3R*,4R*)-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5623464.png)
(3R*,4R*)-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of key intermediates, use of catalysts, and specific reactions that introduce the desired functional groups. For example, Eskola et al. (2002) detailed the synthesis of a related compound via electrophilic fluorination, showcasing the intricacies of synthesizing compounds with specific radioactivity for imaging dopamine D4 receptors, indicating a multi-step approach is essential for constructing such complex molecules (Eskola et al., 2002).
Molecular Structure Analysis
Understanding the molecular structure involves analyzing the arrangement of atoms within the compound and how this influences its chemical behavior and interaction with biological targets. Shawish et al. (2021) conducted molecular structure investigations of s-triazine derivatives, incorporating pyrazole, piperidine, and aniline moieties, using X-ray crystallography combined with Hirshfeld and DFT calculations. Such analysis helps in understanding the three-dimensional conformation and potential reactive sites of the molecule (Shawish et al., 2021).
Chemical Reactions and Properties
The compound's reactivity can be inferred through studies on similar molecules. For instance, the synthesis and antitumor activity of pyrimidinyl pyrazole derivatives by Naito et al. (2005) demonstrate how modifications in the pyrazole and piperazine units can influence cytotoxic activity against tumor cell lines, suggesting the compound's potential chemical reactivity and utility in drug design (Naito et al., 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under various conditions are crucial for understanding how the compound can be handled and formulated for potential applications. While specific data on this compound are not directly available, methodologies for assessing such properties are well-established in the literature.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are essential for predicting how the compound interacts with biological targets or undergoes further chemical modifications. Studies on similar compounds, like the work by Mekky et al. (2021) on bis(benzofuran-enaminone) hybrids, provide insights into the reactivity of such complex molecules, indicating the potential for diverse chemical transformations (Mekky et al., 2021).
properties
IUPAC Name |
(3R,4R)-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-20-5-7-22(8-6-20)31-18-21(16-27-31)17-28-11-9-23(24(32)19-28)29-12-14-30(15-13-29)25-4-2-3-10-26-25/h2-8,10,16,18,23-24,32H,9,11-15,17,19H2,1H3/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIGWJDPJQSIGC-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CN3CCC(C(C3)O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)CN3CC[C@H]([C@@H](C3)O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(methoxyacetyl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5623389.png)
![4-{2-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5623394.png)

![(3-{2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5623406.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5623414.png)
![methyl 4-({[4-(4-morpholinyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5623422.png)
![5-oxo-N-[2-(2-pyrazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623427.png)



![2,2-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5623489.png)

![N-[4-(acetylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5623502.png)